3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound features a benzoic acid moiety linked to a pyrazole ring substituted with a nitro group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the intermediate 4-nitro-1H-pyrazol-1-ylmethylbenzene. This intermediate is then subjected to oxidation using potassium permanganate or a similar oxidizing agent to yield the final product .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under basic conditions.
Major Products Formed
Reduction of the Nitro Group: 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid.
Electrophilic Substitution: Various substituted benzoic acids depending on the electrophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with methyl groups instead of a nitro group.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring with different substituents.
Uniqueness
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCLKKKDQFNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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